1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane is an organic compound characterized by its cyclohexane ring substituted with tert-butoxy and tert-butoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane typically involves the reaction of cyclohexane derivatives with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the desired substitution on the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of tert-butyl alcohol and appropriate catalysts in a controlled setting ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The tert-butoxy and tert-butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The tert-butoxy and tert-butoxymethyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-tert-Butoxy-4-chlorobenzene
- 1-tert-Butoxy-4-methylbenzene
- tert-Butoxybis(dimethylamino)methane
Uniqueness: 1-tert-Butoxy-4-(tert-butoxymethyl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
61478-14-6 |
---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxymethyl]cyclohexane |
InChI |
InChI=1S/C15H30O2/c1-14(2,3)16-11-12-7-9-13(10-8-12)17-15(4,5)6/h12-13H,7-11H2,1-6H3 |
InChI-Schlüssel |
KWAXXVNNOGDVKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC1CCC(CC1)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.